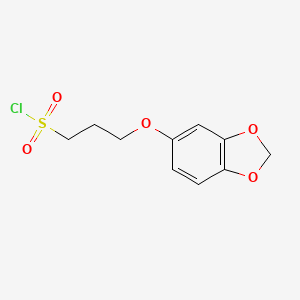

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El cloruro de 3-(1,3-benzodioxol-5-iloxi)propan-1-sulfonilo es un compuesto orgánico con la fórmula molecular C({10})H({11})ClO(_{5})S. Presenta un grupo benzodioxol unido a un grupo cloruro de propanosulfonilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del cloruro de 3-(1,3-benzodioxol-5-iloxi)propan-1-sulfonilo generalmente implica los siguientes pasos:

Formación del grupo benzodioxol: El anillo benzodioxol se puede sintetizar mediante la ciclización de catecol con formaldehído.

Unión de la cadena propano: El benzodioxol se hace reaccionar entonces con cloruro de 3-cloropropan-1-sulfonilo en condiciones básicas para formar el producto deseado.

Métodos de Producción Industrial

En un entorno industrial, la síntesis puede implicar:

Ciclización a gran escala: Utilizando reactores industriales para ciclizar catecol con formaldehído.

Química de flujo continuo: Empleo de reactores de flujo continuo para asegurar la unión eficiente y escalable del grupo cloruro de propanosulfonilo.

Análisis De Reacciones Químicas

Tipos de Reacciones

El cloruro de 3-(1,3-benzodioxol-5-iloxi)propan-1-sulfonilo puede sufrir varios tipos de reacciones químicas:

Sustitución Nucleofílica: El grupo cloruro de sulfonilo es altamente reactivo hacia los nucleófilos, lo que lleva a la formación de sulfonamidas o ésteres sulfonatos.

Hidrólisis: En presencia de agua, el grupo cloruro de sulfonilo puede hidrolizarse para formar el ácido sulfónico correspondiente.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Se utilizan comúnmente reactivos como aminas o alcoholes en presencia de una base (por ejemplo, trietilamina).

Hidrólisis: Se lleva a cabo típicamente en condiciones acuosas, a veces con un ácido o una base suave para catalizar la reacción.

Productos Principales

Sulfonamidas: Se forman cuando se hace reaccionar con aminas.

Ésteres sulfonatos: Se forman cuando se hace reaccionar con alcoholes.

Ácido sulfónico: Se forma tras la hidrólisis.

4. Aplicaciones de la Investigación Científica

El cloruro de 3-(1,3-benzodioxol-5-iloxi)propan-1-sulfonilo tiene varias aplicaciones en la investigación científica:

Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas más complejas.

Química medicinal: Potencialmente útil en el desarrollo de productos farmacéuticos debido a su grupo cloruro de sulfonilo reactivo.

Estudios biológicos: Se puede utilizar para modificar biomoléculas, lo que ayuda en el estudio de las vías y los mecanismos biológicos.

Aplicaciones industriales: Se utiliza en la producción de productos químicos y materiales especiales.

Aplicaciones Científicas De Investigación

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its reactive sulfonyl chloride group.

Biological Studies: Can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

El mecanismo de acción del cloruro de 3-(1,3-benzodioxol-5-iloxi)propan-1-sulfonilo implica principalmente su reactividad como cloruro de sulfonilo. Puede formar enlaces covalentes con sitios nucleofílicos en biomoléculas, alterando potencialmente su función. Esta reactividad lo hace útil para marcar o modificar proteínas y otras biomoléculas en entornos de investigación.

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 3-(1,3-benzodioxol-5-iloxi)propan-1-sulfónico: La forma hidrolizada del compuesto.

3-(1,3-Benzodioxol-5-iloxi)propan-1-sulfonamida: Se forma al reaccionar con aminas.

Singularidad

El cloruro de 3-(1,3-benzodioxol-5-iloxi)propan-1-sulfonilo es único debido a su combinación de un grupo benzodioxol y un grupo cloruro de sulfonilo reactivo. Esta combinación le permite participar en una variedad de reacciones químicas, lo que lo convierte en un intermedio versátil en la síntesis orgánica y una herramienta valiosa en la química medicinal.

Propiedades

Fórmula molecular |

C10H11ClO5S |

|---|---|

Peso molecular |

278.71 g/mol |

Nombre IUPAC |

3-(1,3-benzodioxol-5-yloxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H11ClO5S/c11-17(12,13)5-1-4-14-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,1,4-5,7H2 |

Clave InChI |

ZRERTQVHRLWGHP-UHFFFAOYSA-N |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)